molecular formula C24H24FN3O B2611839 N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide CAS No. 303151-00-0

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2611839
CAS No.: 303151-00-0
M. Wt: 389.474
InChI Key: ALKGKWKXDBPOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety linked to a fluorobenzamide group, which contributes to its distinctive properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of the compound N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide is the oxidoreductase enzyme . Oxidoreductase enzymes play a crucial role in biological systems, as they are responsible for the oxidation and reduction reactions that are essential for various metabolic processes.

Mode of Action

This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions . These interactions occur between the aromatic moieties of the ligand and lipophilic residues of the binding site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-fluorobenzoyl chloride with 4-(4-benzylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The resulting product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis may also involve automated systems and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide: Differing by the position of the fluorine atom, which may affect its chemical and biological properties.

    N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide:

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-21-8-6-20(7-9-21)24(29)26-22-10-12-23(13-11-22)28-16-14-27(15-17-28)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKGKWKXDBPOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.